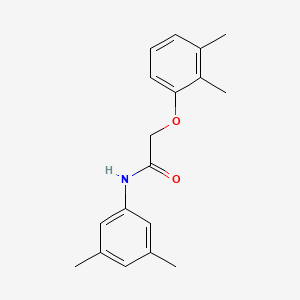

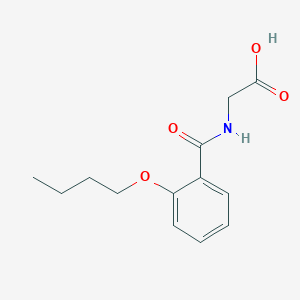

![molecular formula C20H14O3 B5569030 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5569030.png)

9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one" belongs to a class of organic compounds known for their complex structures and diverse chemical properties. These compounds are of interest due to their potential applications in pharmaceuticals and material science.

Synthesis Analysis

The synthesis of compounds related to "9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one" involves multi-component reactions that afford biologically intriguing structures. Zhou et al. (2013) describe an efficient synthesis involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions, highlighting the method's relevance to biomedical applications (Zhou et al., 2013).

Molecular Structure Analysis

Studies on molecular structures of similar compounds have been conducted using X-ray diffraction and quantum chemical calculations. Turbay et al. (2014) characterized a psolaren derivative, providing insights into the molecular structure through X-ray methods and theoretical methodologies, which could be analogous to studying "9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one" (Turbay et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often showcase the versatility of these molecules in organic synthesis. Gong et al. (2014) demonstrated a novel regioselective cycloisomerization synthesis of 2-substituted or 3-substituted 4H-furo[3,2-c]chromene, highlighting the potential chemical reactions "9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one" might undergo (Gong et al., 2014).

Physical Properties Analysis

The physical properties of compounds like "9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one" can be analyzed through experimental and theoretical studies. Swarnalatha et al. (2015) provided an experimental and theoretical investigation on the molecular structure, electronic, and vibrational characteristics of a similar compound, offering insights into its physical properties (Swarnalatha et al., 2015).

Chemical Properties Analysis

The chemical properties of these compounds are often explored through their reactivity and interaction with other molecules. The work by Sun et al. (2008) on the esterifications of a related compound with acid chlorides under different conditions sheds light on the chemical behavior and potential reactivity of "9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one" (Sun et al., 2008).

Scientific Research Applications

Synthesis and Photochemical Properties

Research has shown that derivatives of 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can be synthesized through various chemical reactions. For instance, El-Gogary et al. (2015) described the synthesis of angular furocoumarin derivatives through the Williamson reaction and subsequent cyclization. This process led to the formation of photo-cleaved products with potential applications in photochemical studies (El-Gogary, Hashem, & Khodeir, 2015).

Crystal Structure Analysis

The crystal structure of compounds closely related to 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has been a subject of study, providing insights into molecular interactions and conformations. Cox et al. (2003) investigated the crystal structure of mixed crystals of imperatorin and phellopterin, focusing on C-H…O, C-H…π, and π-π interactions (Cox et al., 2003).

Pharmaceutical Applications

In the pharmaceutical field, compounds with the 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one structure have been explored for their potential therapeutic properties. Garazd et al. (2002) synthesized psoralen and allopsoralen analogs containing an annelated cyclopentane. They found that one of the synthesized compounds exhibited CNS stimulant properties and cardiotropic activity (Garazd, Garazd, Shilin, Panteleimonova, & Khilya, 2002).

Fluorescent Dye Synthesis

The structure of 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has been utilized in the synthesis of novel fluorescent dyes. Teimouri (2011) reported the synthesis of new organic fluorophores exhibiting strong blue emission in solution, which involved reactions of 3-formylchromones with alkyl isocyanides (Teimouri, 2011).

properties

IUPAC Name |

14-phenyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O3/c21-20-14-8-4-7-13(14)15-9-16-17(12-5-2-1-3-6-12)11-22-18(16)10-19(15)23-20/h1-3,5-6,9-11H,4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFJDGKIHQIXBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)OC3=C2C=C4C(=C3)OC=C4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5568960.png)

![2-[(2-fluorobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5568970.png)

![N'-{1-[(4-chlorophenyl)acetyl]azepan-3-yl}-N,N-dimethylsulfamide](/img/structure/B5568977.png)

![2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5568981.png)

![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)

![3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5569003.png)

![1-tert-butyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5569013.png)

![6-chloro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide hydrochloride](/img/structure/B5569023.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5569037.png)